molecular formula C14H14N4O B3887644 3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887644
M. Wt: 254.29 g/mol
InChI Key: POLGVTIJEFUDSJ-MSNJMMSUSA-N
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Description

Structure and Synthesis:
The compound features a pyrazole core substituted with a methyl group at position 3 and a carbohydrazide moiety at position 3. The hydrazide group is conjugated to a (1E,2E)-3-phenylprop-2-en-1-ylidene (cinnamylidene) unit. This E,E-configuration is critical for biological activity and has been confirmed via single-crystal X-ray diffraction in related compounds . Synthesis typically involves condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with cinnamaldehyde under acidic conditions, as described for analogous hydrazides .

Properties

IUPAC Name

5-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-11-10-13(17-16-11)14(19)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17)(H,18,19)/b8-5+,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGVTIJEFUDSJ-MSNJMMSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321883
Record name 5-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306301-17-7
Record name 5-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~315.34 g/mol (estimated).
  • Functional Groups : Pyrazole (electron-rich heterocycle), cinnamylidene (conjugated diene), and hydrazide (hydrogen-bonding capability).
  • Configuration : The (1E,2E)-geometry ensures planarity, facilitating π-π stacking and interactions with biological targets .

Comparison with Structural Analogues

Heterocyclic Core Modifications

Isothiazole vs. Pyrazole :

  • 5-Chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (): Replacing pyrazole with isothiazole reduces anticancer activity against colon adenocarcinoma (LoVo/DX) but retains potency against breast cancer (MCF-7). Activity Data: IC₅₀ values for MCF-7 are comparable to normal cells (MCF-10A), suggesting selective toxicity .

Thienyl-Substituted Pyrazoles ():

  • Molecular Weight: 386.86 g/mol (), higher than the target compound, which may affect pharmacokinetics.

Substituent Variations on the Pyrazole Ring

3-Phenyl vs. 3-Methyl :

  • Crystallography: The dihedral angle between the pyrazole and cinnamylidene groups (58.28° in a nitro analogue) influences molecular packing and solubility .

Electron-Withdrawing Groups ():

  • 3-Methyl-N′-[(E)-(3-nitrophenyl)methylidene]-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide: A nitro group enhances electrophilicity, improving reactivity in nucleophilic environments but possibly increasing metabolic instability .

Anticancer Activity

  • Target Compound: Limited direct data, but analogues show moderate activity against MCF-7 (breast cancer) and variable effects on colon adenocarcinoma .
  • Comparison Table :
Compound IC₅₀ (MCF-7) IC₅₀ (LoVo/DX) Selectivity Index (MCF-7/MCF-10A)
Target Pyrazole Derivative Pending Pending Pending
Isothiazole Analog () ~10 µM >50 µM 1.2
Cisplatin 2.5 µM 6.7 µM 0.4

Physicochemical Properties

  • Melting Points : Range from 170°C () to 517 K (244°C, ), correlating with crystallinity and stability.

Structural and Crystallographic Insights

  • Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize crystal lattices, as seen in nitrobenzohydrazide analogues .
  • Configuration Validation : Single-crystal X-ray studies (using SHELXL ) confirm the E,E-configuration, critical for maintaining bioactivity .

Biological Activity

3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that exhibits significant biological activity. Its unique structure, characterized by a pyrazole ring substituted with a methyl group and a phenylprop-2-en-1-ylidene moiety, has attracted attention in medicinal chemistry for its potential therapeutic applications.

PropertyValue
Molecular FormulaC14H14N4O
Molecular Weight254.293 g/mol
SMILESCc1cc([nH]n1)C(=O)NNC(=O)C=C(C)C(=C)C(C)C
InChIInChI=1S/C14H14N4O/c1-11-10-13(17-16-11)14(19)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17)(H,18,19)/b8-5+,15-9+

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit the activity of certain enzymes or interfere with cellular processes, which can lead to observed antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess diverse antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains. Specifically, derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, yielding promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrazole have been shown to exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interference with critical signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. In vivo studies using carrageenan-induced paw edema models revealed that certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac . This suggests that this compound may also possess similar therapeutic benefits.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study conducted by Sharath et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema model. Among the synthesized compounds, several demonstrated over 75% inhibition of inflammation after three hours post-administration .

Study 2: Antimicrobial Screening

Burguete et al. reported on a series of novel pyrazole compounds tested for antimicrobial activity against various pathogens. The study highlighted that certain structural modifications in the pyrazole ring significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

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